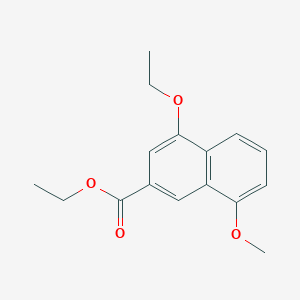![molecular formula C12H15NO4S B8522558 (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid](/img/structure/B8522558.png)
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid is a derivative of the amino acid cysteine, where the amino group is protected by a benzyloxycarbonyl group and the sulfur atom is methylated. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid can be synthesized through a multi-step process. The initial step involves the protection of the amino group of L-cysteine with a benzyloxycarbonyl group. This is typically achieved by reacting L-cysteine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate at room temperature . The sulfur atom is then methylated using methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reagents are added in a controlled manner, and the reaction mixture is continuously stirred to maintain uniformity .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid undergoes several types of chemical reactions, including:
Substitution: The methyl group on the sulfur atom can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Alkylating agents like methyl iodide, arylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Free amine after removal of the benzyloxycarbonyl group
Substitution: Various alkyl or aryl derivatives
Wissenschaftliche Forschungsanwendungen
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid involves its interaction with enzymes and proteins. The benzyloxycarbonyl group protects the amino group, allowing the compound to participate in specific reactions without unwanted side reactions. The sulfur atom, being methylated, can engage in various chemical transformations, making the compound versatile in synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(benzyloxycarbonyl)-L-cysteine: Similar structure but without the methyl group on the sulfur atom.
N-(tert-butoxycarbonyl)-S-methyl-L-cysteine: Uses a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group for amino protection.
N-(benzyloxycarbonyl)-L-serine: Similar protection group but with a hydroxyl group instead of a sulfur atom.
Uniqueness
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid is unique due to the combination of the benzyloxycarbonyl protection and the methylated sulfur atom. This combination provides stability and reactivity, making it a valuable compound in synthetic chemistry and biochemical research .
Eigenschaften
Molekularformel |
C12H15NO4S |
|---|---|
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
(2R)-3-methylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-18-8-10(11(14)15)13-12(16)17-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
MYGYBSRIYHZGGL-JTQLQIEISA-N |
Isomerische SMILES |
CSC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CSCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Benzyloxy)carbonyl]amino}-3-chloropropanoic acid](/img/structure/B8522476.png)



![Nonyl [(benzenesulfonyl)oxy]carbamate](/img/structure/B8522505.png)








![1-Azabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B8522572.png)
